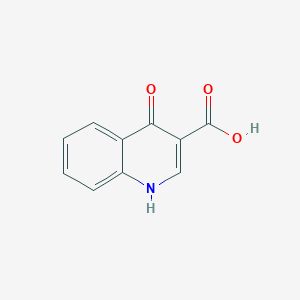
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Cat. No. B372835
M. Wt: 189.17 g/mol
InChI Key: ILNJBIQQAIIMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476442B2
Procedure details


To a mixture of [5-amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl]methyl carbonate (103 mg, 0.29 mmol), 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (50 mg, 0.26 mmol), and pyridine (42 mg, 0.53 mmol) in 2-MeTHF (3.0 mL) was charged T3P as a 50 wt % solution in 2-MeTHF (286 mg, 0.45 mmol). The mixture was heated to 50° C. for 18 h. After cooling to ambient temperature, the mixture was diluted with water. The organic phase was separated and again washed with water. Sodium methoxide (39 mg, 0.72 mmol) was charged to the organic phase and the solution stirred for 2 hours. The reaction was quenched with 1N HCl, and after separating the phases, the organic phase was washed with 0.1N HCl. The organic phase was than dried in vacuo to yield Compound 27 as a solid. The 1H-NMR spectrum was consistent with that reported above.
Name
[5-amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl]methyl carbonate
Quantity
103 mg
Type
reactant
Reaction Step One






Name
Sodium methoxide
Quantity
39 mg
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])OC[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:6][C:5]=1[C:15]([CH3:23])([CH3:22])[CH2:16][O:17]C(OC)=O.[O:26]=[C:27]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[NH:30][CH:29]=[C:28]1[C:37](O)=[O:38].N1C=CC=CC=1.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)[O:50]1)CC.C[O-].[Na+]>CC1OCCC1.O>[C:11]([C:7]1[CH:6]=[C:5]([C:15]([CH3:22])([CH3:23])[CH2:16][OH:17])[C:4]([OH:50])=[CH:9][C:8]=1[NH:10][C:37]([C:28]1[C:27](=[O:26])[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[NH:30][CH:29]=1)=[O:38])([CH3:12])([CH3:13])[CH3:14] |f:4.5|
|
Inputs


Step One
|
Name
|
[5-amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl]methyl carbonate
|
|
Quantity
|
103 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC1=C(C=C(C(=C1)N)C(C)(C)C)C(COC(=O)OC)(C)C)([O-])=O
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(=CNC2=CC=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
42 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC1CCCO1
|
Step Two
Step Three
|
Name
|
Sodium methoxide
|
|
Quantity
|
39 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
again washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with 1N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after separating the phases
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with 0.1N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
than dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)C(CO)(C)C)O)NC(=O)C1=CNC2=CC=CC=C2C1=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
